N-[2-[4-[3-(4-amino-5-chloro-2-methoxyphenyl)-3-oxopropyl]piperidin-1-yl]ethyl]methanesulfonamide;hydrochloride
Overview
Description
RS 67506 hydrochloride is a potent and selective partial agonist of the 5-hydroxytryptamine (5-HT) 4 receptor. This compound is known for its high affinity and selectivity towards the 5-HT4 receptor, making it a valuable tool in pharmacological research. The chemical name of RS 67506 hydrochloride is N-(2-(4-(3-(4-amino-5-chloro-2-methoxyphenyl)-3-oxopropyl)piperidin-1-yl)ethyl)methanesulfonamide hydrochloride .
Preparation Methods
The synthesis of RS 67506 hydrochloride involves multiple steps, starting from commercially available precursors. The synthetic route typically includes the following steps:
Formation of the core structure: The core structure of RS 67506 hydrochloride is formed through a series of reactions, including alkylation, reduction, and cyclization.
Introduction of functional groups: Functional groups such as the methanesulfonamide and the piperidine ring are introduced through specific reactions, including sulfonation and amination.
Purification: The final product is purified using techniques such as recrystallization and chromatography to achieve high purity
Chemical Reactions Analysis
RS 67506 hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro group to an amine.
Substitution: Substitution reactions can occur at the aromatic ring, where halogens or other substituents can be introduced.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to break down into its constituent parts
Scientific Research Applications
RS 67506 hydrochloride has a wide range of scientific research applications:
Pharmacological Research: It is used to study the physiological and pharmacological roles of the 5-HT4 receptor, particularly in the gastrointestinal tract and central nervous system.
Cognitive Enhancement: Research has shown that RS 67506 hydrochloride can enhance cognitive functions, making it a potential candidate for treating cognitive disorders.
Gastrointestinal Motility: The compound is used to investigate its effects on gastrointestinal motility, providing insights into potential treatments for motility disorders.
Pain Management: RS 67506 hydrochloride has been studied for its potential analgesic effects, offering a new avenue for pain management research
Mechanism of Action
RS 67506 hydrochloride exerts its effects by selectively binding to and activating the 5-HT4 receptor. This activation leads to the modulation of various intracellular signaling pathways, including the cyclic adenosine monophosphate (cAMP) pathway. The increased cAMP levels result in the activation of protein kinase A (PKA), which in turn phosphorylates target proteins, leading to physiological responses such as enhanced gastrointestinal motility and cognitive function .
Comparison with Similar Compounds
RS 67506 hydrochloride is often compared with other 5-HT4 receptor agonists, such as RS 67333. While both compounds are potent and selective 5-HT4 receptor agonists, RS 67506 hydrochloride has a slightly different pharmacokinetic profile and may exhibit different tissue distribution and efficacy. Other similar compounds include prucalopride and tegaserod, which are also 5-HT4 receptor agonists used in the treatment of gastrointestinal disorders .
Properties
IUPAC Name |
N-[2-[4-[3-(4-amino-5-chloro-2-methoxyphenyl)-3-oxopropyl]piperidin-1-yl]ethyl]methanesulfonamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28ClN3O4S.ClH/c1-26-18-12-16(20)15(19)11-14(18)17(23)4-3-13-5-8-22(9-6-13)10-7-21-27(2,24)25;/h11-13,21H,3-10,20H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFWKWEHKHLTRRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)CCC2CCN(CC2)CCNS(=O)(=O)C)Cl)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29Cl2N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20168631 | |
Record name | RS 67506 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20168631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
168986-61-6 | |
Record name | RS 67506 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=168986-61-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | RS 67506 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0168986616 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | RS 67506 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20168631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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